Tert-butyl 2-(fluorosulfonyl)acetate

Catalog No.
S3147914
CAS No.
2171895-90-0
M.F
C6H11FO4S
M. Wt
198.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(fluorosulfonyl)acetate

CAS Number

2171895-90-0

Product Name

Tert-butyl 2-(fluorosulfonyl)acetate

IUPAC Name

tert-butyl 2-fluorosulfonylacetate

Molecular Formula

C6H11FO4S

Molecular Weight

198.21

InChI

InChI=1S/C6H11FO4S/c1-6(2,3)11-5(8)4-12(7,9)10/h4H2,1-3H3

InChI Key

RUNIRBXVGRAKAT-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CS(=O)(=O)F

Solubility

not available

Tert-butyl 2-(fluorosulfonyl)acetate is a specialized chemical compound characterized by the presence of a tert-butyl group and a fluorosulfonyl functional group attached to an acetate moiety. This compound is notable for its unique chemical properties, including high reactivity and stability under various conditions. The molecular formula for tert-butyl 2-(fluorosulfonyl)acetate is C₇H₁₄FNO₄S, and it typically appears as a colorless liquid or solid depending on the specific formulation and conditions.

There is no known mechanism of action for this specific compound. However, as mentioned earlier, fluorosulfonyl groups can act as Lewis acids, potentially allowing them to interact with electron-rich molecules in biological systems [].

, particularly those involving nucleophilic substitution due to the electrophilic nature of the fluorosulfonyl group. It can undergo:

  • Nucleophilic Substitution Reactions: The fluorosulfonyl group can be replaced by various nucleophiles, leading to the formation of different sulfonyl derivatives.
  • Radical Reactions: Under certain conditions, such as photochemical activation, it can engage in radical reactions that generate sulfonyl radicals, which are useful in further synthetic applications .
  • Condensation Reactions: The acetate moiety can participate in condensation reactions with amines or alcohols, forming amides or esters respectively.

While specific biological activity data for tert-butyl 2-(fluorosulfonyl)acetate is limited, compounds containing fluorosulfonyl groups are often studied for their potential pharmaceutical applications. These compounds can exhibit:

  • Antimicrobial Properties: Related compounds have shown activity against various bacteria and fungi.
  • Enzyme Inhibition: Fluorosulfonyl groups may interact with enzymes, potentially leading to inhibition of certain biochemical pathways.

The synthesis of tert-butyl 2-(fluorosulfonyl)acetate can be achieved through several methods:

  • Direct Fluorosulfonylation: This method involves the reaction of tert-butyl acetate with a fluorosulfonic acid derivative under controlled conditions to yield tert-butyl 2-(fluorosulfonyl)acetate.
  • Photochemical Methods: Utilizing photocatalysts to facilitate the fluorosulfonylation of suitable substrates can provide an efficient route to synthesize this compound .
  • Radical Initiation: Employing radical initiators in the presence of tert-butyl acetate and fluorosulfonylating agents can also lead to the desired product.

Tert-butyl 2-(fluorosulfonyl)acetate has potential applications in various fields:

  • Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its unique properties may be exploited in the development of new materials with specialized functionalities.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require specific reactivity profiles.

Interaction studies involving tert-butyl 2-(fluorosulfonyl)acetate focus on its reactivity with various nucleophiles and electrophiles. Research indicates that:

  • It can form stable adducts with amines and alcohols.
  • Its radical intermediates can react with unsaturated hydrocarbons, leading to new sulfonylated products .

These interactions are crucial for understanding its behavior in synthetic applications and potential biological effects.

Several compounds share structural or functional similarities with tert-butyl 2-(fluorosulfonyl)acetate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetateDifluorinatedExhibits enhanced reactivity due to additional fluorine atoms .
Ethyl 2-(fluorosulfonyl)acetateEthoxy GroupSimilar reactivity but differs in steric hindrance due to ethoxy group.
Propyl 2-(fluorosulfonyl)acetatePropoxy GroupShows variations in solubility and reactivity based on chain length.

Tert-butyl 2-(fluorosulfonyl)acetate stands out due to its bulky tert-butyl group, which provides steric protection and influences its reactivity compared to other similar compounds.

XLogP3

1

Dates

Modify: 2024-04-14

Explore Compound Types